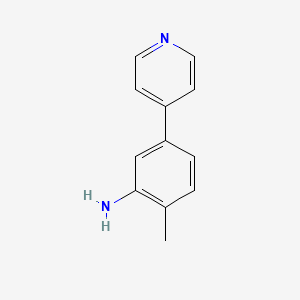

2-Methyl-5-(pyridin-4-yl)aniline

Übersicht

Beschreibung

2-Methyl-5-(pyridin-4-yl)aniline is a chemical compound with the CAS Number: 761441-12-7 . It has a molecular weight of 184.24 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-8H,13H2,1H3 . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule .It has a density of 1.1±0.1 g/cm3, a boiling point of 357.2±30.0 °C at 760 mmHg, and a flash point of 197.1±11.8 °C .

Wissenschaftliche Forschungsanwendungen

Directing Group in C-H Amination

2-Methyl-5-(pyridin-4-yl)aniline has been identified as a novel, removable directing group for promoting C-H amination mediated by cupric acetate. This compound facilitates the effective amination of β-C(sp2)-H bonds in benzamide derivatives, displaying good functional group tolerance in air. Additionally, it has been utilized in the isolation of quinazolinone derivatives from certain reaction mixtures, showcasing its versatility in organic synthesis (Zhao et al., 2017).

Electroluminescence Application

This compound derivatives have been explored in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit significant potential in electroluminescence applications, such as organic light-emitting diodes (OLEDs), due to their structured emission spectra and long lifetimes. Their emissions cover a range from blue to red, with applications in display and lighting technologies (Vezzu et al., 2010).

Cation Sensing

A bis(pyridin-2-yl methyl)aniline-based hetarylazo dye has demonstrated multi-signalling cation sensing behavior. The binding pocket of this compound, involving pyridyl and aniline nitrogen atoms, acts as a recognition site for cations. This leads to chromogenic and electrochemical changes, which can be used for sensing applications in various fields including environmental monitoring and analytical chemistry (Kaur et al., 2013).

Polymerization Catalyst

Complexes of this compound with AgO2C2F3 have been synthesized and used as catalysts in the ring-opening polymerization of ε-caprolactone. These complexes have shown promise in the synthesis of polycaprolactone polymers, which are important in biomedical and environmental applications due to their biodegradable properties (Njogu et al., 2017).

Mechanistic Studies in Organometallic Chemistry

This compound analogs have been involved in mechanistic studies of imido-scandium bond formation and C-H activation reactions. These studies are crucial for understanding the reactivity and potential applications of scandium complexes in organic synthesis and catalysis (Wicker et al., 2012).

Electric Dipole Moments Studies

The electric dipole moments of compounds like this compound have been calculated, providing essential data for understanding their molecular properties. This information is valuable in fields like molecular electronics and materials science (Cumper & Singleton, 1967).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

2-Methyl-5-(pyridin-4-yl)aniline is a compound that has been used in various chemical reactions. It has been designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate . The primary targets of this compound are the β-C (sp2)–H bonds of benzamide derivatives .

Mode of Action

The compound interacts with its targets by effectively aminating the β-C (sp2)–H bonds of benzamide derivatives . This interaction results in moderate to good yields with good functional group tolerance in air .

Biochemical Pathways

It’s known that the compound plays a role in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The result of the compound’s action is the effective amination of the β-C (sp2)–H bonds of benzamide derivatives . This leads to the formation of new compounds in moderate to good yields .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound shows good functional group tolerance in air . Additionally, it is recommended to store the compound at room temperature , indicating that temperature could influence its stability and efficacy.

Biochemische Analyse

Biochemical Properties

2-Methyl-5-(pyridin-4-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the modulation of the enzyme’s activity, affecting the metabolic pathways in which it is involved. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and availability in biological systems .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the activity of key proteins in this pathway, this compound can impact gene expression and cellular metabolism. Furthermore, this compound has been found to affect the expression of genes involved in oxidative stress responses, potentially leading to changes in cellular redox states .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the interaction. For instance, its binding to cytochrome P450 can result in either inhibition or induction of the enzyme’s activity, thereby altering the metabolic fate of substrates processed by this enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be more pronounced, particularly in in vitro studies. Prolonged exposure to this compound has been associated with changes in cell viability and function, highlighting the importance of considering temporal dynamics in experimental designs .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as enhancing metabolic activity and promoting cell survival. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the transition from beneficial to adverse effects occurs within a narrow dosage range. These findings underscore the importance of careful dosage optimization in preclinical studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can undergo various biotransformation reactions, including hydroxylation and demethylation, leading to the formation of metabolites with distinct biochemical properties. These metabolic transformations can influence the compound’s activity and toxicity, as well as its interactions with other biomolecules. Additionally, this compound can affect metabolic flux and metabolite levels, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, its interaction with albumin can facilitate its distribution in the bloodstream, while transporters such as organic cation transporters (OCTs) can mediate its uptake into cells. The localization and accumulation of this compound within specific tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes, or to the nucleus, where it can influence gene expression. The subcellular distribution of this compound can thus modulate its effects on cellular processes and overall cellular function .

Eigenschaften

IUPAC Name |

2-methyl-5-pyridin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCQHDWIGRRRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

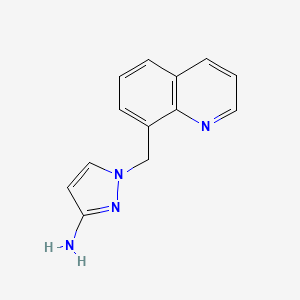

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1420908.png)

![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)